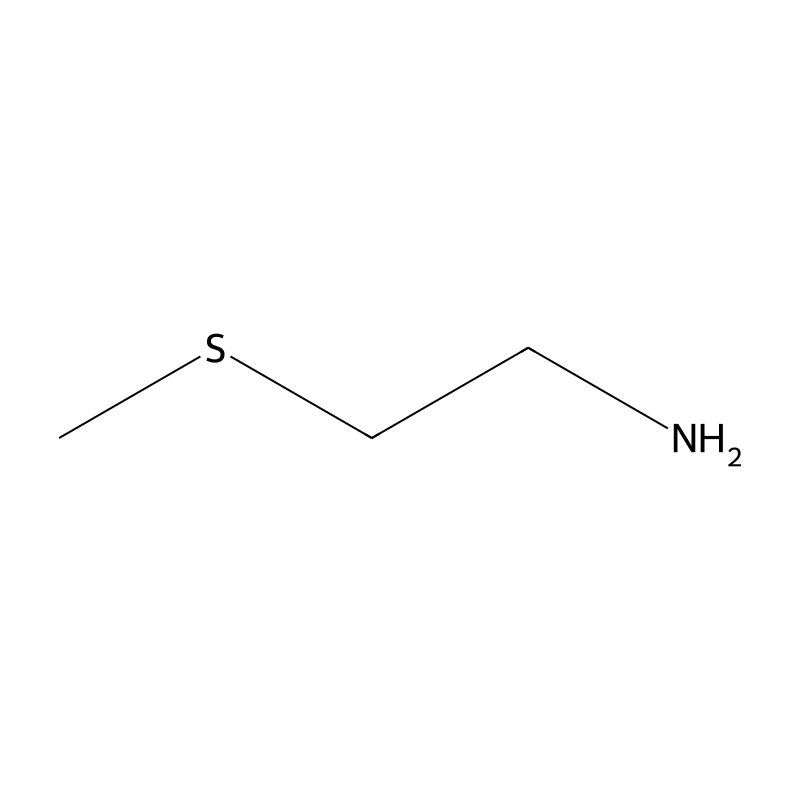

2-(Methylthio)ethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

According to the information available, 2-(Methylthio)ethylamine is a colorless liquid that can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine . It is also mentioned as a ligand and, via Schiff base condensations, a ligand precursor .

Pharmaceutical Intermediate

2-(Methylthio)ethylamine is primarily used as a pharmaceutical intermediate . This means it is used in the production of various pharmaceuticals.

Organosulfur Compound

2-(Methylthio)ethylamine is an organosulfur compound . It can be viewed as the product of S-methylation of cysteamine or decarboxylation of S-methylcysteine .

Ligand and Ligand Precursor

The compound is a ligand and, via Schiff base condensations, a ligand precursor .

2-(Methylthio)ethylamine is an organosulfur compound with the molecular formula and a molar mass of 91.18 g/mol. It appears as a colorless liquid and is characterized by its thioether amine structure, which consists of a methylthio group attached to an ethylamine moiety. This compound is soluble in water and has a flash point of approximately 119°F (48°C) . The compound is often synthesized for its utility in various chemical applications, particularly in pharmaceutical contexts.

- Formation of Carbamates: It can react with benzyl chloroformate to produce carbamates, which are further modified through nitrosation to yield N-nitrosocarbamates .

- Schiff Base Formation: This compound acts as a ligand and can undergo Schiff base condensations, forming stable complexes with various metal ions .

- Reactivity with Halides: The amine group can react with alkyl halides to form more complex amines or thioethers, expanding its utility in organic synthesis .

2-(Methylthio)ethylamine exhibits significant biological activity. It has been identified as an intermediate in the synthesis of novel inhibitors targeting heat shock protein 90, which is implicated in cancer progression. These inhibitors have shown potential as selective and orally active anti-tumor agents . Furthermore, it has been used to synthesize potent non-nucleoside reverse transcriptase inhibitors, contributing to antiviral research .

Several methods exist for synthesizing 2-(Methylthio)ethylamine:

- Reaction of Bromoethylamine: One common method involves the reaction of bromoethylamine with sodium metal in ethanol, followed by treatment with thiol compounds .

- Thiol and Alkyl Halide Reaction: Another approach utilizes hexyl mercaptan reacting with chloroethylamine to yield thioether amines, including 2-(Methylthio)ethylamine as a product .

- Simplified Protocols: Recent studies have reported simplified synthesis protocols that involve milder reaction conditions and lower costs, making the production of this compound more accessible for research and industrial applications .

The applications of 2-(Methylthio)ethylamine are diverse:

- Pharmaceutical Intermediate: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer and viral infections .

- Chemical Synthesis: The compound is utilized in organic synthesis for producing other chemical entities through its reactivity as an amine and thioether.

- Research Tool: Due to its ability to form stable complexes with metals, it is also used in biochemical research settings.

Studies on the interactions of 2-(Methylthio)ethylamine focus primarily on its role as a ligand. It has been shown to form complexes with transition metals, enhancing their catalytic properties. Research into its biological interactions indicates that it may modulate the activity of certain enzymes involved in metabolic pathways, although specific interaction studies remain limited.

When compared to similar compounds, 2-(Methylthio)ethylamine stands out due to its unique thioether functionality combined with an amine group. Below is a comparison with other related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Cysteamine | Contains a free thiol group | |

| Ethylthiopropylamine | Longer alkyl chain; less soluble | |

| 2-Aminoethanethiol | Simpler structure; lacks ethyl group |

Similar Compounds- Cysteamine

- Ethylthiopropylamine

- 2-Aminoethanethiol

These compounds share structural similarities but differ significantly in their properties and applications. The presence of the methylthio group in 2-(Methylthio)ethylamine enhances its solubility and reactivity compared to others like cysteamine, which lacks this modification.

Traditional Synthetic Routes

The industrial synthesis of 2-(methylthio)ethylamine primarily relies on nucleophilic substitution reactions. A well-documented method involves the reaction of sodium methanethiolate with 2-chloroethylamine hydrochloride under basic conditions. This process proceeds via an SN2 mechanism, yielding the target compound with an 85% efficiency.

Key Reaction Conditions:

- Temperature: 40–80°C

- Solvent: Water or aqueous ethanol

- Base: Sodium hydroxide (1.2 equivalents)

A representative synthesis from a 2025 patent outlines:

- Combine sodium methanethiolate (1.2 mol) and 2-chloroethylamine hydrochloride (1.0 mol) in aqueous NaOH.

- React at 50°C for 6 hours.

- Extract with diethyl ether and purify via distillation (148–150°C).

Yield Optimization:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Time | 4–6 hours | <85% → 85–90% |

| Molar Ratio (NaSH:Amine) | 1.2:1 | Prevents disulfide byproducts |

Alternative routes include the addition of methanethiol to vinylamine, though this method faces challenges in controlling regioselectivity.

Catalytic and Green Chemistry Approaches

Recent advances emphasize sustainability in amine synthesis. While direct green methods for 2-(methylthio)ethylamine remain underdeveloped, principles from analogous systems suggest viable pathways:

A. Hydrogen-Borrowing Catalysis

Adapted from the synthesis of aliphatic amines, this approach could utilize:

- Catalyst: Ru or Ir complexes

- Substrate: Ethanolamine + methanethiol

- Conditions: Solvent-free, 80–100°C

Theoretical Advantages:

- 60–70% atom economy (vs. 45% in traditional methods)

- Reduced halide waste

B. Reductive Amination

Using methylthioacetaldehyde and ammonia with:

- Catalyst: Pd/C or Ni-Al2O3

- Reductant: H₂ (1–5 bar)

Preliminary modeling indicates a 65% yield at 120°C, though experimental validation is pending.

Functionalization and Derivative Synthesis

2-(Methylthio)ethylamine serves as a precursor for specialized ligands and bioactive molecules:

Phosphine Ligands (e.g., DPPE-SMe)

Reaction with diphenylphosphine chloride produces N-[2-(diphenylphosphino)ethyl]-2-(methylthio)ethylamine, a palladium ligand enhancing Suzuki-Miyaura coupling yields to 95%.

Synthetic Protocol:

- Protect amine as Boc derivative (CH₂Cl₂, DIEA, 0°C).

- Phosphine coupling via SNAr (K₂CO₃, DMF, 80°C).

- Deprotect with TFA/CH₂Cl₂.

Applications:

- Asymmetric hydrogenation (up to 98% ee)

- Ethylene oligomerization (TOF = 1,200 h⁻¹)

Sulfur Oxidation Derivatives

Controlled oxidation yields pharmaceutically relevant sulfoxides/sulfones:

| Oxidizing Agent | Product | Yield | Application |

|---|---|---|---|

| H₂O₂ (30%) | Methylsulfinylamine | 78% | Anticancer prodrugs |

| mCPBA | Methylsulfonylamine | 92% | Enzyme inhibitors |

Case Study: Industrial-scale oxidation to 2-(methylsulfonyl)ethylamine achieves 96.3% yield using H₂O₂/HCl at 50°C.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Corrosive